![molecular formula C12H19N B3078740 N-Isobutyl-3,4-dimethylaniline CAS No. 105336-24-1](/img/structure/B3078740.png)
N-Isobutyl-3,4-dimethylaniline
Overview
Description
N-Isobutyl-3,4-dimethylaniline is an organic compound that belongs to the class of organic compounds known as o-xylenes . These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions .
Molecular Structure Analysis
The molecular formula of this compound is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .Scientific Research Applications
Metabolism and Carcinogenic Properties
N-Isobutyl-3,4-dimethylaniline, a simple aromatic amine, has been studied for its metabolic processes and potential carcinogenic properties. Research conducted in the late 1950s explored its metabolism in rats and its relation to the incidence of pituitary gland tumors. The compound's metabolic derivatives and their carcinogenic potential have been of significant interest in the field of toxicology and cancer research (Boyland & Sims, 1959).
Lewis Pair Behavior in Chemical Reactions
This compound has been investigated in the context of Lewis pair behavior in chemical reactions. Studies have focused on its interaction with Lewis acids, forming noninteracting frustrated Lewis pairs, and exploring the resultant chemical adducts and their potential applications in various chemical syntheses (Voss et al., 2012).
Metabolic Pathways in Different Animal Models
The metabolism of this compound and its derivatives has been a subject of study in various animal models. These studies aim to understand the different metabolic pathways, including N-demethylation and ring hydroxylation, and their implications in pharmacology and toxicology (Gorrod & Gooderham, 2010).
Synthesis of Bioactive Compounds
Research has also focused on the synthesis of compounds using this compound as an intermediate. These compounds have potential applications in pharmaceuticals, particularly as antibiotics or in the development of novel therapeutic agents (Fleck et al., 2003).
Development of Molecular Inhibitors
Studies have explored the synthesis of molecular inhibitors using derivatives of this compound. These inhibitors target specific biological pathways, offering insights into the development of novel treatments for various diseases (Shouksmith et al., 2015).
DNA Adduct Formation and Carcinogenicity
The formation of DNA adducts by derivatives of this compound has been extensively studied. These adducts have implications in understanding the compound's mutagenic and carcinogenic properties, providing valuable information for risk assessment and regulatory decisions (Gonçalves et al., 2001).
Synthetic Applications in Organic Chemistry
This compound has been utilized in various synthetic applications, including the preparation of key intermediates for pharmaceuticals and complex organic compounds. These studies contribute to the advancement of synthetic methodologies in organic chemistry (Shaojie, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-Isobutyl-3,4-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is involved in the biosynthesis of cobalamin (vitamin B12) in bacteria .
Mode of Action
It’s known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it may influence thecobalamin biosynthesis pathway . The downstream effects of this interaction could potentially impact the production of vitamin B12 in bacteria .
Pharmacokinetics
It’s known that similar compounds, such as n,n-dimethylaniline, undergo metabolic pathways includingN-demethylation, N-oxidation, and ring hydroxylation . These metabolic processes can impact the bioavailability of the compound .
Result of Action
Given its target, it may influence the function of the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, potentially impacting the biosynthesis of cobalamin in bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the basic nature of a compound and its tendency to donate lone pairs . These factors can also influence the stability of the conjugate acid, which in turn affects the compound’s reactivity
properties
IUPAC Name |
3,4-dimethyl-N-(2-methylpropyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYPGCGYILRJRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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